
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound is a derivative of vigabatrin, a medication used to treat epilepsy.
Mecanismo De Acción
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide increases the levels of GABA in the brain, which has a calming effect and can help to reduce anxiety and other symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide has been found to increase the levels of GABA in the brain, which has a calming effect and can help to reduce symptoms of anxiety and other neurological disorders. This compound has also been found to have anti-convulsant properties, which may make it useful in treating epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. However, one limitation is that it may not be suitable for use in all types of experiments, as its effects are specific to the brain and nervous system.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide. Some possible areas of study include:
1. Further investigation of its potential use in treating addiction, anxiety, and depression.
2. Research on the long-term effects of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide on the brain and nervous system.
3. Development of new compounds based on N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide that may have improved efficacy or fewer side effects.
4. Exploration of the use of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide in combination with other medications for treating neurological disorders.
In conclusion, N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide is a promising compound that has been studied for its potential use in treating various neurological disorders. Its mechanism of action is well-understood, and there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide involves the reaction of cyclohexylamine with 2,2-diphenylcyclopropanecarboxylic acid. This reaction results in the formation of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide has been studied for its potential use in treating various neurological disorders, including addiction, anxiety, and depression. This compound has been found to inhibit the activity of an enzyme called GABA aminotransferase, which leads to an increase in the levels of the neurotransmitter GABA in the brain.
Propiedades
IUPAC Name |
N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(23-19-14-8-3-9-15-19)20-16-22(20,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWQWUETHMLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6073698 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
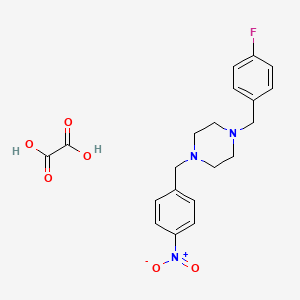
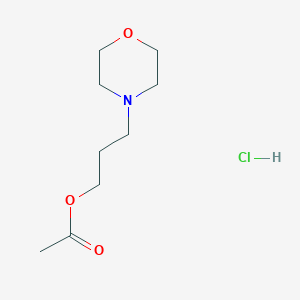
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
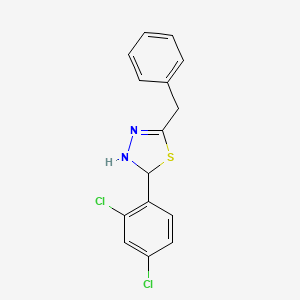
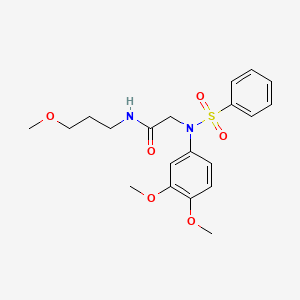
![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
![2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)
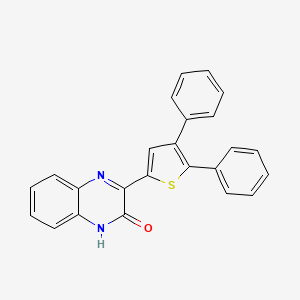
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
![5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4941986.png)
![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)